

An In-depth Technical Guide on the Link Between ML162 and Lipid Peroxidation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML162

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Abstract

ML162 is a small molecule initially identified as a potent inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. For years, the mechanism of action of **ML162** was attributed to the direct and covalent inhibition of Glutathione Peroxidase 4 (GPX4), a critical enzyme responsible for detoxifying lipid hydroperoxides. However, recent groundbreaking research has challenged this paradigm, suggesting that **ML162**, along with the related compound RSL3, may not directly inhibit GPX4 but instead potently targets another key selenoenzyme, Thioredoxin Reductase 1 (TXNRD1). This whitepaper provides a comprehensive technical overview of the evolving understanding of **ML162**'s mechanism in inducing lipid peroxidation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.

Introduction: ML162 and the Induction of Ferroptosis

Ferroptosis is a distinct form of regulated cell death characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS) and subsequent lipid peroxidation, particularly of polyunsaturated fatty acids within cellular membranes.^{[1][2][3]} This process is iron-dependent and can be distinguished from other cell death modalities such as apoptosis

and necrosis.[4] The induction of ferroptosis has emerged as a promising therapeutic strategy for various diseases, including cancers that are resistant to traditional therapies.[3][5]

ML162 is a well-established ferroptosis-inducing agent (FIN) that has been instrumental in elucidating the molecular machinery of this cell death pathway.[4] Initially, **ML162** was classified as a class 2 FIN, believed to directly and covalently inhibit the selenoenzyme GPX4. GPX4 plays a pivotal role in cellular antioxidant defense by reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the propagation of lipid peroxidation. The inhibition of GPX4 leads to an unchecked accumulation of lipid peroxides, culminating in catastrophic membrane damage and cell death.

However, a paradigm shift in our understanding of **ML162**'s mechanism of action has been prompted by recent studies. Evidence now strongly suggests that **ML162** is a potent inhibitor of Thioredoxin Reductase 1 (TXNRD1), another critical selenoenzyme involved in maintaining cellular redox homeostasis.[4] This finding necessitates a re-evaluation of the signaling pathways initiated by **ML162** that lead to lipid peroxidation and ferroptosis.

Quantitative Data on ML162 and Related Compounds

The following tables summarize key quantitative data related to the activity of **ML162** and other relevant compounds in the context of ferroptosis and lipid peroxidation.

Compound	Target(s)	IC50 / Effective Concentration	Cell Line(s)	Reference(s)
ML162	TXNRD1, GPX4 (disputed)	IC50 for TXNRD1: 19.5 μ M (in vitro assay)	A549, H1975	[4]
RSL3	TXNRD1, GPX4 (disputed)	IC50 for TXNRD1: 7.9 μ M (in vitro assay); IC50 for cell viability: \sim 0.5 μ M	A549	[4]
FIN56	GPX4 degradation, Squalene Synthase	1 μ M (used for lipid peroxidation induction)	LN229, U118	[6]
Erastin	System xc-	5-15 μ M (for lipid peroxidation induction)	Jurkat, Molt-4	[7]

Table 1: Inhibitory Concentrations of Key Ferroptosis Inducers. This table provides a comparative overview of the concentrations at which **ML162** and other common ferroptosis inducers exert their effects, highlighting the recent findings regarding TXNRD1 as a primary target for **ML162** and RSL3.

Assay	Compound	Treatment Conditions	Observed Effect	Cell Line(s)	Reference(s)
C11-BODIPY 581/591	RSL3	6 hours	~2-fold increase in lipid ROS	Human Macrophages	[8]
C11-BODIPY 581/591	RSL3 / BV6	15-24 hours	Significant fold increase in lipid peroxidation	Jurkat, Molt-4	[7]
C11-BODIPY 581/591	FIN56	24 hours	Increased lipid peroxidation and ROS production	LN229, U118	[6]
MDA Assay	RSL3	In vivo	Upregulated MDA levels in tumor xenografts	KLK LUAD cells	[9]

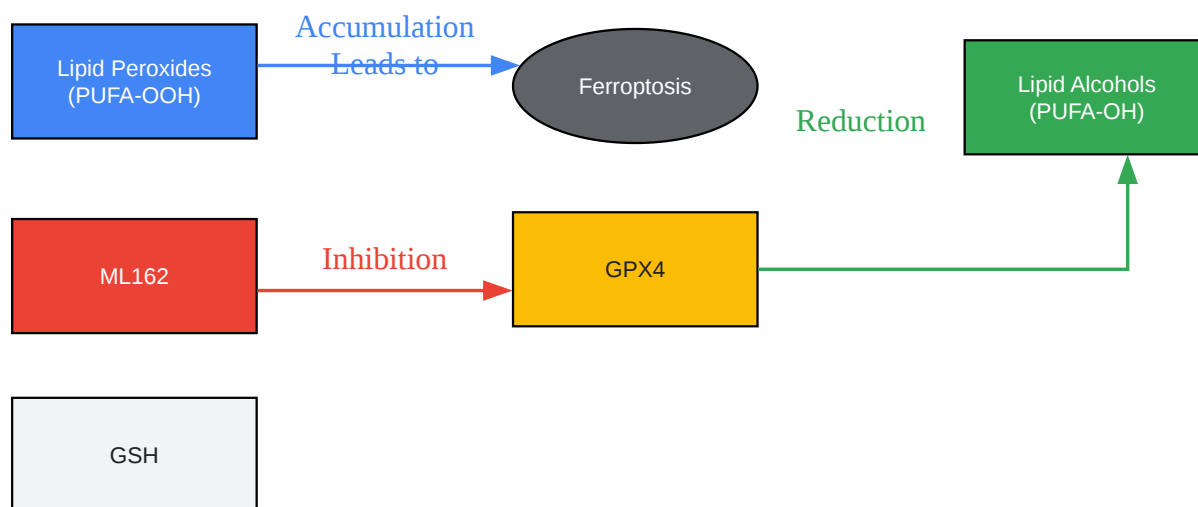
Table 2: Quantitative Effects of Ferroptosis Inducers on Lipid Peroxidation. This table summarizes the reported extent of lipid peroxidation induced by various ferroptosis inducers, as measured by common assays. While specific fold-change data for **ML162** is not readily available in the searched literature, the data for RSL3 and FIN56 provide a strong indication of the expected magnitude of effect.

Signaling Pathways

The mechanism by which **ML162** induces lipid peroxidation is now understood to be more complex than initially thought. The following diagrams illustrate both the historical and the revised understanding of the signaling pathways involved.

The Historical Perspective: Direct GPX4 Inhibition

Initially, **ML162** was believed to directly target and inactivate GPX4. This model is depicted below.

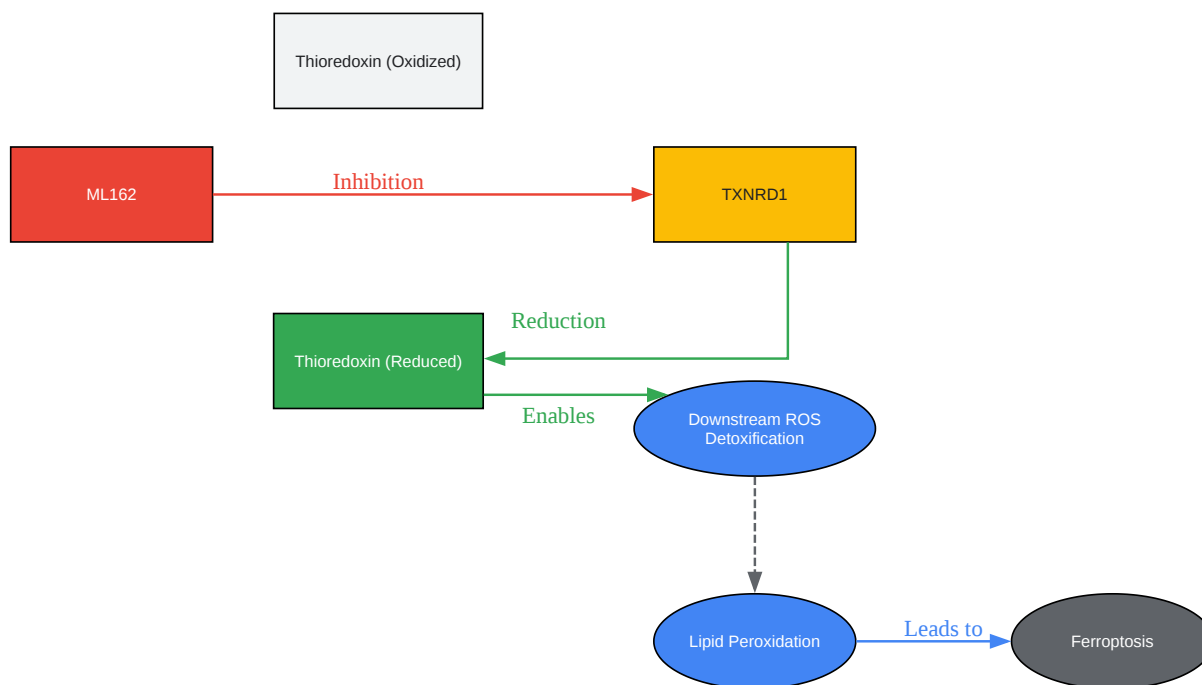


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Caption: Historical model of **ML162**-induced ferroptosis via direct GPX4 inhibition.

The Current Understanding: TXNRD1 as the Primary Target

Recent evidence points to TXNRD1 as the primary target of **ML162**. Inhibition of TXNRD1 disrupts the thioredoxin antioxidant system, which indirectly impacts cellular redox balance and contributes to the accumulation of lipid peroxides.



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Caption: Current model of **ML162**-induced ferroptosis via TXNRD1 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the link between **ML162** and lipid peroxidation.

Cell Viability Assay (MTT/MTS Assay)

This protocol is a general guideline and may require optimization for specific cell lines.

Materials:

- 96-well cell culture plates
- **ML162** stock solution (in DMSO)
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
- Solubilization solution (e.g., DMSO or SDS in HCl for MTT)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
- Compound Treatment: Prepare serial dilutions of **ML162** in complete medium. Remove the old medium from the wells and add 100 μ L of the **ML162** dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
- Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
- Reagent Addition:
 - For MTT: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add 100 μ L of solubilization solution and incubate overnight at 37°C, protected from light.
 - For MTS: Add 20 μ L of MTS reagent to each well and incubate for 1-4 hours at 37°C.
- Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
- Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This assay measures lipid peroxidation in live cells using the fluorescent probe C11-BODIPY 581/591, which shifts its fluorescence emission from red to green upon oxidation.

Materials:

- 6-well or 12-well cell culture plates
- **ML162** stock solution (in DMSO)
- C11-BODIPY 581/591 (e.g., from Thermo Fisher Scientific)
- Phosphate-buffered saline (PBS)
- Flow cytometer or fluorescence microscope

Procedure:

- **Cell Seeding and Treatment:** Seed cells in appropriate plates and allow them to adhere overnight. Treat the cells with **ML162** at the desired concentration and for the desired time. Include positive (e.g., RSL3) and negative (vehicle) controls.
- **Probe Staining:** After treatment, remove the medium and wash the cells once with PBS. Add fresh medium containing 1-10 μM C11-BODIPY 581/591 and incubate for 30 minutes at 37°C, protected from light.
- **Cell Harvesting and Washing (for Flow Cytometry):**
 - Wash the cells twice with PBS.
 - Harvest the cells using trypsin or a cell scraper.
 - Resuspend the cells in 500 μL of PBS.
- **Analysis:**
 - **Flow Cytometry:** Analyze the cells on a flow cytometer. The unoxidized probe is typically detected in the PE channel (or equivalent, ~ 590 nm emission), and the oxidized probe is

detected in the FITC channel (or equivalent, ~510 nm emission). The ratio of green to red fluorescence intensity is a measure of lipid peroxidation.

- Fluorescence Microscopy: Wash the cells twice with PBS and add fresh PBS or imaging buffer. Visualize the cells using a fluorescence microscope with appropriate filter sets for red and green fluorescence.

Western Blotting for GPX4 and TXNRD1

This protocol allows for the detection of changes in the protein levels of GPX4 and TXNRD1 following **ML162** treatment.

Materials:

- 6-well cell culture plates
- **ML162** stock solution (in DMSO)
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-GPX4, anti-TXNRD1, anti-GAPDH/ β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

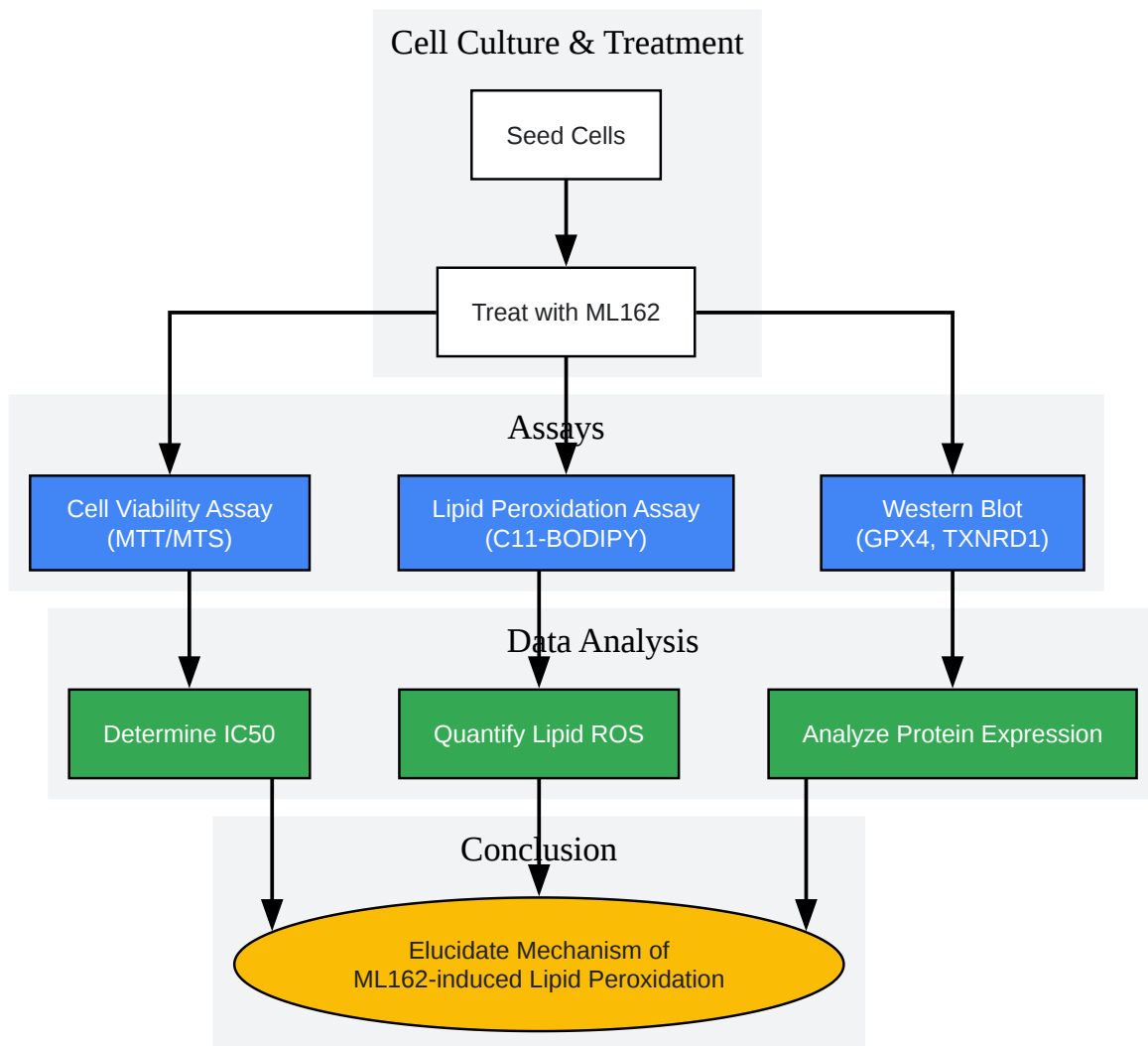
Procedure:

- Cell Lysis: After treating cells with **ML162**, wash them with cold PBS and lyse them in RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Load equal amounts of protein (20-40 μ g) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize them to a loading control (GAPDH or β -actin).

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for investigating the effects of **ML162** and the logical relationship between key concepts.

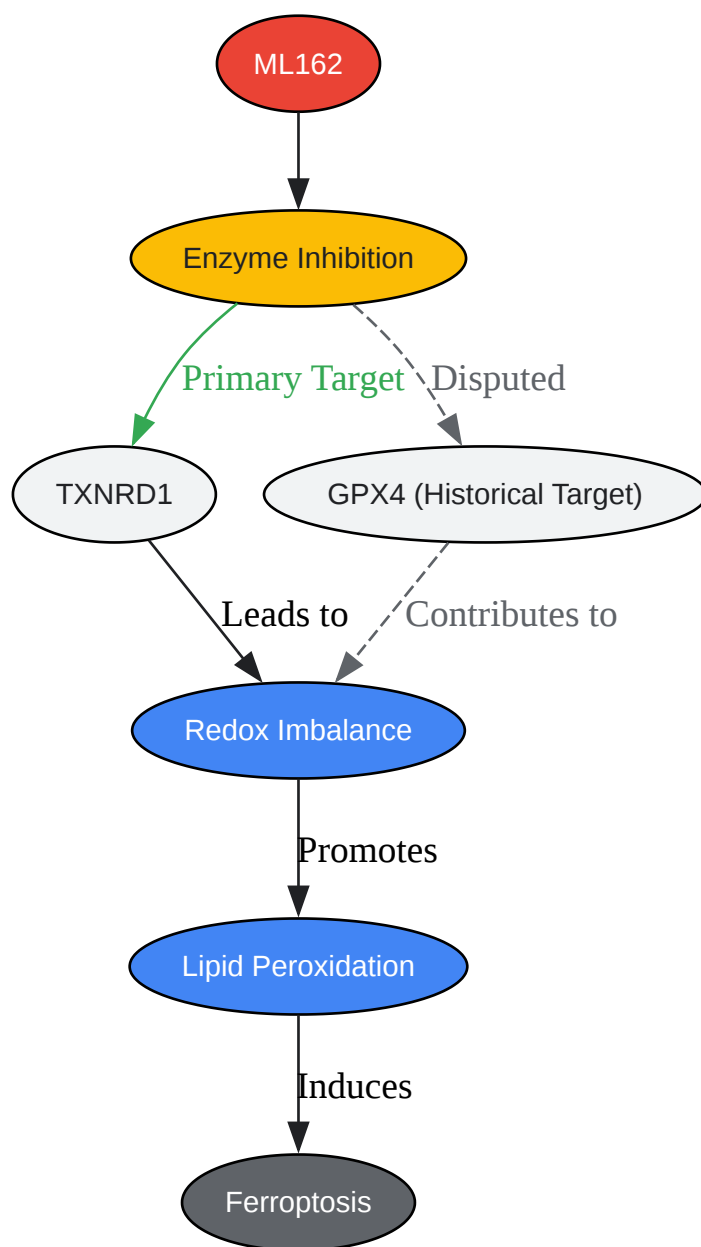
Experimental Workflow



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Caption: A typical experimental workflow for studying **ML162**'s effects.

Logical Relationship of Key Concepts



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Caption: Logical flow from **ML162** to ferroptosis, highlighting the key molecular events.

Conclusion and Future Directions

The study of **ML162** has been instrumental in advancing our understanding of ferroptosis. The recent discovery of TXNRD1 as its primary target, rather than GPX4, represents a significant evolution in this field and underscores the complexity of cellular redox control. This finding opens up new avenues of research into the specific roles of the thioredoxin system in

regulating ferroptosis and suggests that previous studies using **ML162** as a specific GPX4 inhibitor may need to be re-evaluated.

For drug development professionals, this refined understanding of **ML162**'s mechanism of action is critical. Targeting TXNRD1 may offer a distinct therapeutic window compared to direct GPX4 inhibition. Future research should focus on developing more selective inhibitors for both GPX4 and TXNRD1 to dissect their individual contributions to ferroptosis in different cellular contexts. Furthermore, a deeper quantitative analysis of the extent of lipid peroxidation induced by **ML162** across a broader range of cancer cell lines will be crucial for its potential clinical translation. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to continue exploring the intricate link between **ML162**, lipid peroxidation, and the promising therapeutic strategy of inducing ferroptosis.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Link Between ML162 and Lipid Peroxidation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b162735#exploring-the-link-between-ml162-and-lipid-peroxidation>]

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